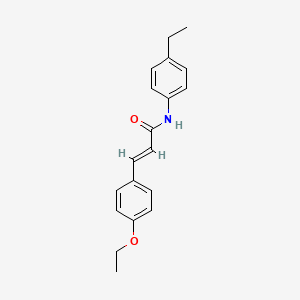

(2E)-3-(4-ethoxyphenyl)-N-(4-ethylphenyl)prop-2-enamide

Beschreibung

(2E)-3-(4-ethoxyphenyl)-N-(4-ethylphenyl)prop-2-enamide is a synthetic cinnamanilide derivative characterized by a conjugated α,β-unsaturated carbonyl system (prop-2-enamide backbone). Its structure features a 4-ethoxyphenyl group attached to the α-position and a 4-ethylphenyl substituent on the anilide nitrogen. The ethoxy group (–OCH₂CH₃) contributes to its lipophilicity and electronic profile, while the ethyl group (–CH₂CH₃) on the anilide ring modulates steric and hydrophobic interactions.

Eigenschaften

IUPAC Name |

(E)-3-(4-ethoxyphenyl)-N-(4-ethylphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO2/c1-3-15-5-10-17(11-6-15)20-19(21)14-9-16-7-12-18(13-8-16)22-4-2/h5-14H,3-4H2,1-2H3,(H,20,21)/b14-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPUAFZCFZWIWPF-NTEUORMPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

(2E)-3-(4-ethoxyphenyl)-N-(4-ethylphenyl)prop-2-enamide, also referred to by its CAS number 297149-85-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, supported by research findings, data tables, and relevant case studies.

The biological activity of (2E)-3-(4-ethoxyphenyl)-N-(4-ethylphenyl)prop-2-enamide is primarily attributed to its interaction with various biological targets:

- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could interact with various receptors, influencing cellular signaling processes.

- Gene Expression : The compound may affect the expression of genes associated with its biological effects.

Biological Activities

Research highlights several promising biological activities associated with this compound:

Antimicrobial Properties

Studies have indicated that (2E)-3-(4-ethoxyphenyl)-N-(4-ethylphenyl)prop-2-enamide exhibits antimicrobial activity against various bacterial strains. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .

Anticancer Activity

Recent investigations have focused on the anticancer properties of this compound. In vitro assays demonstrated that it can inhibit the growth of cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases .

Data Table: Summary of Biological Activities

| Activity Type | Effectiveness | Mechanism | References |

|---|---|---|---|

| Antimicrobial | Moderate | Inhibition of bacterial growth | |

| Anticancer | High | Induction of apoptosis, cell cycle arrest | |

| Anti-inflammatory | Potential | Modulation of inflammatory cytokines |

Case Studies

- Antimicrobial Study : A study conducted on various derivatives of the compound revealed that modifications in the ethoxy group significantly enhanced antimicrobial activity against specific bacterial strains. The study utilized standard disk diffusion methods to assess efficacy .

- Cancer Cell Line Inhibition : In a controlled experiment, (2E)-3-(4-ethoxyphenyl)-N-(4-ethylphenyl)prop-2-enamide was tested on human breast cancer cell lines (MCF-7). Results showed a dose-dependent reduction in cell viability at concentrations as low as 10 µM, suggesting its potential as a therapeutic agent in oncology .

Vergleich Mit ähnlichen Verbindungen

Electronic and Lipophilic Properties

- Electron-Withdrawing Groups (EWGs): Trifluoromethyl (–CF₃) and chloro (–Cl) substituents enhance antimicrobial activity by increasing electrophilicity of the enamide system, promoting interactions with bacterial enzyme active sites. For example, 3,4-dichloro derivatives (e.g., compound 2j) show submicromolar MIC values against MRSA .

- Electron-Donating Groups (EDGs): Ethoxy (–OCH₂CH₃) and methoxy (–OCH₃) groups improve solubility but reduce potency against Gram-positive pathogens. For instance, methoxy-substituted analogues (e.g., PAAPM) exhibit weaker SPIKE protein binding compared to dimethylamino derivatives .

- Lipophilicity: Optimal logD values (3.0–4.0) correlate with enhanced biofilm inhibition in S. aureus. Chlorinated and trifluoromethylated compounds (logD >4.0) show cytotoxicity at >10 µM, limiting therapeutic utility .

Substituent Position

- Para-Substitution: 4-Ethyl or 4-CF₃ on the anilide ring maximizes antimicrobial activity due to planar alignment with target proteins .

- Meta-Substitution: 3-Fluoro or 3-Cl groups improve anti-inflammatory effects by modulating NF-κB pathway interactions .

Mechanistic Comparisons

- Antimicrobial Action: Chlorinated derivatives (e.g., 2j) disrupt bacterial membrane integrity and inhibit efflux pumps, whereas ethoxy analogues may target intracellular enzymes like enoyl-ACP reductase .

- Anti-Inflammatory Activity: Dibromo/chloro-substituted compounds (e.g., compound 20) attenuate LPS-induced NF-κB activation via IKKβ inhibition, unlike non-halogenated cinnamamides .

- Cytotoxicity: High lipophilicity (logD >4.5) correlates with necrosis in THP-1 cells, particularly in serum-free conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.